异美地卡平

描述

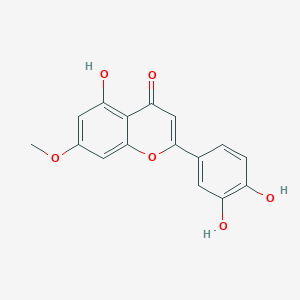

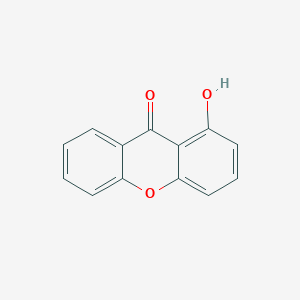

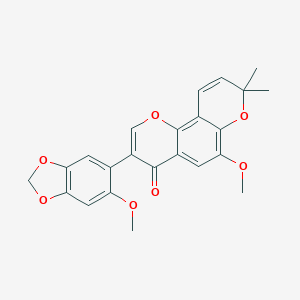

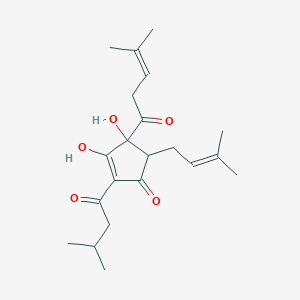

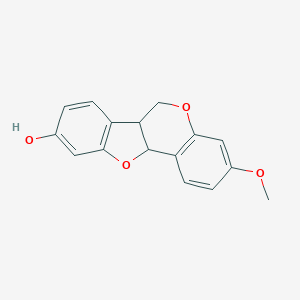

Isomedicarpin is a natural product found in Erythrina . It has the molecular formula C16H14O4 .

Synthesis Analysis

An efficient three-step synthesis of Isomedicarpin has been described in the literature . The synthesis involves a single-step ‘hydrogenative cyclisation’ of the isoflavone to the pterocarpan .

Molecular Structure Analysis

The molecular structure of Isomedicarpin consists of 16 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The exact mass is calculated to be 270.08921 g/mol .

Chemical Reactions Analysis

While specific chemical reactions involving Isomedicarpin are not detailed in the search results, it’s worth noting that the compound is part of the class of pterocarpans . Further research would be needed to provide a detailed analysis of its chemical reactions.

Physical And Chemical Properties Analysis

Isomedicarpin has a molecular weight of 270.28 g/mol . It is advised to store the powder at -20°C for 3 years or at 4°C for 2 years .

科学研究应用

成骨作用

美地卡平(Med),一种存在于膳食豆类中与异黄酮相关的植物抗毒素,已被证明可以刺激成骨细胞分化并促进大鼠达到峰值骨量。这种作用是由雌激素受体 β (ERβ) 介导的,并且不表现出子宫雌激素活性,表明其作为成骨剂的潜力 (Bhargavan 等人,2012 年)。

真菌修饰

美地卡平被真菌(如灰葡萄孢菌和炭疽菌)代谢,产生具有降低抗真菌活性的产物。这表明其在植物防御机制和农业应用中的作用 (Ingham,1976 年)。

解毒机制

在胡芦巴(Trigonella foenum-graecum L.)幼苗中,美地卡平的积累和排泄对金属和硒的反应表明其潜在的解毒机制。这个过程可能是植物中一种非元素特异性抗性机制 (Matsouka 等人,2011 年)。

脂肪细胞中脂解活化

美地卡平通过棕色脂肪细胞中的蛋白激酶 A 激活脂解,表明其在减少体脂和在肥胖症治疗中的潜在应用 (Khan Mohammad Imran 等人,2018 年)。

神经保护作用

美地卡平对东莨菪碱诱导的记忆力减退表现出神经保护作用,突出了其在治疗阿尔茨海默病和其他神经退行性疾病中的潜在治疗应用 (Li 等人,2021 年)。

细胞毒活性

某些异黄酮类化合物,包括美地卡平,对人类癌细胞系表现出细胞毒活性,表明其在癌症治疗中的潜在应用 (Falcão 等人,2005 年)。

骨骼愈合和再生

已发现美地卡平可以促进骨骼愈合和再生,激活 Wnt 和 Notch 经典信号通路等途径,为治疗骨缺损和相关疾病提供了潜力 (Dixit 等人,2015 年)。

安全和危害

作用机制

Target of Action

Isomedicarpin is a natural product that can be found in Erythrina

Mode of Action

The specific mode of action of Isomedicarpin is currently unknown due to the lack of comprehensive studies on this compound. It is suggested that the compound interacts with its targets, leading to changes at the molecular level . .

Biochemical Pathways

The biochemical pathways affected by Isomedicarpin are not well-understood at this time. Given the compound’s natural origin, it is plausible that it may interact with various biochemical pathways. Specific details about these pathways and their downstream effects are currently lacking in the literature .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

It is suggested that the compound may have some biological activity, given its natural origin . .

属性

IUPAC Name |

(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-18-10-3-5-12-14(7-10)19-8-13-11-4-2-9(17)6-15(11)20-16(12)13/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZDBBUEVZEOIY-BBRMVZONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]3[C@@H](CO2)C4=C(O3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317550 | |

| Record name | Isomedicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13803636 | |

CAS RN |

74560-05-7 | |

| Record name | Isomedicarpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74560-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomedicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the synthesis of Isomedicarpin?

A1: Isomedicarpin can be synthesized via a novel "hydrogenative cyclization" of specific benzyloxyisoflavones, like compound (2) in the referenced study []. This method offers a new route to access pterocarpans, a class of compounds with diverse biological activities [].

Q2: Has Isomedicarpin been found in nature?

A2: Yes, Isomedicarpin has been identified in the aerial parts of the plant Arachis hypogaea, commonly known as peanut []. This finding suggests potential biological roles for this compound within the plant and possibly in other organisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。